1,5-Hexadiyne
Overview
Description
1,5-Hexadiyne is an organic compound with the molecular formula C(_6)H(_6). It is a colorless liquid that is known for its high reactivity due to the presence of two triple bonds. This compound is also referred to as bipropargyl or dipropargyl. It is used primarily as an intermediate in organic synthesis and has applications in various fields including materials science and pharmaceuticals .
Mechanism of Action
Target of Action
1,5-Hexadiyne, also known as hexa-1,5-diyne, is a small organic compound with the formula C6H6 . It is primarily used as a precursor to a variety of other compounds . .
Result of Action
As a precursor to other compounds, its primary role may be in the synthesis of these compounds rather than exerting direct effects .
Biochemical Analysis
Biochemical Properties
1,5-Hexadiyne plays a significant role in biochemical reactions, particularly in the preparation of bisdehydro annulene and biphenylene . It interacts with various enzymes and proteins, including organotin dihydrides, to form linear organotin polymers . These interactions are crucial for the synthesis of complex molecules and the regulation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit ammonia and alkane oxidation in microorganisms, which can affect cellular respiration and energy production . Additionally, this compound can impact the expression of genes involved in metabolic pathways, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts as a bifunctional enzyme probe for the fluorescent labeling of cells via the Cu(I)-catalyzed alkyne-azide cycloaddition reaction . This interaction allows for the visualization of enzyme systems and provides insights into the molecular mechanisms underlying its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can undergo unimolecular isomerization, which may influence its biochemical properties and interactions with biomolecules . Understanding these temporal effects is crucial for accurately assessing its impact in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . It is important to determine the optimal dosage for experimental studies to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of complex molecules and the regulation of metabolic flux. It interacts with enzymes and cofactors that play a role in these pathways, influencing the levels of metabolites and the overall metabolic balance . Understanding these interactions is essential for elucidating the metabolic role of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical effects . Studying the transport and distribution of this compound provides insights into its cellular dynamics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its role in cellular processes and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Hexadiyne can be synthesized through several methods, one of the most common being the coupling of propargyl halides with acetylene. This reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction proceeds as follows:
CH2=CH-CH2Br+HC≡CHPd, K2CO3CH2=CH-CH2C≡C-CH2CH2C≡CH
Industrial Production Methods
Industrial production of this compound often involves the same coupling reactions but on a larger scale. The process requires stringent control of reaction conditions to prevent polymerization and ensure high yield. The use of stabilizers such as butylated hydroxytoluene (BHT) is common to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
1,5-Hexadiyne undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound can yield hexane or hexenes depending on the reaction conditions and catalysts used.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 1,5-dibromohexane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Bromine or chlorine in the presence of light or a catalyst.
Major Products
Oxidation: Hexane-2,5-dione or hexanoic acid.
Reduction: Hexane or hexenes.
Substitution: 1,5-Dibromohexane or 1,5-dichlorohexane
Scientific Research Applications
1,5-Hexadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including polymers and dendrimers.
Biology: It serves as a precursor for the synthesis of bioactive molecules and probes used in biological studies.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and advanced composites
Comparison with Similar Compounds
1,5-Hexadiyne can be compared with other similar compounds such as:
1,4-Hexadiyne: Similar in structure but with the triple bonds positioned differently, leading to different reactivity and applications.
1,6-Hexadiyne: Another isomer with different physical and chemical properties.
1,5-Hexadiene: Contains double bonds instead of triple bonds, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific positioning of triple bonds, which makes it particularly useful in certain synthetic applications and research contexts .
Properties
IUPAC Name |
hexa-1,5-diyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBSNDOVCWPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060848 | |
Record name | 1,5-Hexadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060848 | |
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Molecular Weight |
78.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [MSDSonline] Boiling point = 86 deg C; [ChemIDplus] | |
Record name | 1,5-Hexadiyne | |
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CAS No. |
628-16-0 | |
Record name | 1,5-Hexadiyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dipropargyl | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628160 | |
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Record name | 1,5-Hexadiyne | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155174 | |
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Record name | 1,5-Hexadiyne | |
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Record name | 1,5-Hexadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexa-1,5-diyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.027 | |
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Record name | DIPROPARGYL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BAA98LQQ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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